4-chloro-1-isobutyl-3-methyl-1H-pyrazole-5-sulfonyl chloride
Description
4-Chloro-1-isobutyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1245808-15-4) is a halogenated pyrazole derivative with a molecular weight of 271.16 g/mol . Its structure features a pyrazole core substituted with a sulfonyl chloride group at position 5, a chlorine atom at position 4, an isobutyl group at position 1, and a methyl group at position 3. This compound is of interest in medicinal and agrochemical synthesis due to the reactivity of the sulfonyl chloride group, which facilitates nucleophilic substitution reactions.
Properties
IUPAC Name |
4-chloro-5-methyl-2-(2-methylpropyl)pyrazole-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Cl2N2O2S/c1-5(2)4-12-8(15(10,13)14)7(9)6(3)11-12/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJHQYWTDRUBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)S(=O)(=O)Cl)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-isobutyl-3-methyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-isobutyl-3-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out in organic solvents such as DMF, dichloromethane, or ethanol under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, sulfonic acids, and sulfinic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-1-isobutyl-3-methyl-1H-pyrazole-5-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-isobutyl-3-methyl-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Halogen Variations
Compounds 4 and 5 (synthesized in ) provide a direct comparison for halogen-substituted pyrazole derivatives. These isostructural thiazole-pyrazole hybrids differ only in their halogen substituents (Cl in 4 vs. F in 5 ) on the aryl group. Key findings include:
- Crystal Packing : Both compounds exhibit identical crystal structures but require slight adjustments to accommodate halogen size differences. Chlorine’s larger atomic radius (0.79 Å vs. 0.64 Å for F) introduces subtle distortions in intermolecular interactions .
- Reactivity : The electron-withdrawing nature of chlorine may enhance electrophilic reactivity compared to fluorine, though direct data on sulfonyl chloride analogs are unavailable.
Functional Group Variations
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () highlights the impact of replacing sulfonyl chloride with a sulfanyl (-S-) group:
- Stability : Sulfonyl chloride derivatives are more reactive toward nucleophiles (e.g., amines, alcohols) due to the strong electron-withdrawing effect of the -SO₂Cl group, whereas sulfanyl derivatives prioritize thioether-like stability .
- Applications : Sulfonyl chlorides are intermediates in sulfonamide synthesis (e.g., pharmaceuticals), while sulfanyl derivatives are less commonly utilized in such pathways.
Molecular Weight and Substituent Effects
A comparative analysis of molecular weights and substituents is summarized below:
Key observations:
- The sulfonyl chloride group increases molecular weight significantly compared to sulfanyl or aldehyde analogs.
- Bulky substituents (e.g., isobutyl) may hinder crystallization efficiency, though crystallographic data for the target compound are unavailable.
Research Findings and Limitations
- Structural Flexibility : Pyrazole derivatives with halogen or sulfonyl groups exhibit conformational adaptability, enabling diverse crystal packing motifs .
- Synthetic Challenges : The discontinued status of this compound suggests synthesis or stability issues, possibly due to the sulfonyl chloride’s sensitivity to hydrolysis .
- Data Gaps : Direct comparisons of solubility, melting points, or reaction kinetics with analogs are absent in the reviewed literature, highlighting a need for further experimental studies.
Biological Activity
4-Chloro-1-isobutyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is a member of the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₈H₁₂ClN₂O₂S
- Molecular Weight : 236.72 g/mol
- CAS Number : 1245808-15-4
The biological activity of this compound is primarily attributed to its sulfonyl chloride functional group, which can form covalent bonds with nucleophilic sites on proteins. This reactivity allows the compound to inhibit enzyme activity or modify protein functions, making it a valuable candidate for therapeutic applications.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 4-chloro-1-isobutyl-3-methyl-1H-pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .
2. Antimicrobial Activity
Pyrazoles have been recognized for their antimicrobial properties against various pathogens. A study reported that certain pyrazole derivatives exhibited potent antibacterial activity against strains such as E. coli and S. aureus. The presence of specific substituents in the pyrazole structure was found to enhance this activity significantly .
3. Anticancer Potential
Recent investigations into the anticancer properties of pyrazoles have revealed promising results. Compounds derived from the pyrazole framework have shown efficacy in inhibiting cancer cell proliferation in vitro and in vivo, particularly against breast and colon cancer cell lines .
Case Study 1: Anti-inflammatory Activity
In a comparative study, a series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory effects. The most active compounds showed IC50 values comparable to established anti-inflammatory drugs, indicating their potential as therapeutic agents .
Case Study 2: Antimicrobial Efficacy
A study focused on synthesizing pyrazole derivatives with varying substituents to evaluate their antimicrobial effectiveness. The results highlighted that modifications at the 5-position of the pyrazole ring significantly enhanced antibacterial activity against resistant strains .
Data Table: Biological Activities of Related Pyrazole Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
